molecular formula C4H7NO B562626 Cyclopropylamide-d5 CAS No. 1185054-94-7

Cyclopropylamide-d5

Cat. No.: B562626
CAS No.: 1185054-94-7
M. Wt: 90.137
InChI Key: AIMMVWOEOZMVMS-UXXIZXEISA-N
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Description

Cyclopropylamide-d5 is a deuterated analog of cyclopropylamide, a cyclic amide with a three-membered ring structure. The deuterium atoms replace the hydrogen atoms in the cyclopropyl ring, making it a valuable tool in various research fields, including drug discovery, environmental studies, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropylamide-d5 can be synthesized through several methods. One common approach involves the deuteration of cyclopropylamide using deuterium gas or deuterated reagents under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions: Cyclopropylamide-d5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound oxide using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert this compound to cyclopropylamine-d5 using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the amide group with other functional groups using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides, and other nucleophiles.

Major Products Formed:

    Oxidation: this compound oxide.

    Reduction: Cyclopropylamine-d5.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Cyclopropylamide-d5 is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a stable isotope-labeled compound in various chemical reactions, allowing researchers to study reaction mechanisms and pathways.

    Biology: In biological studies, this compound is used as a tracer to investigate metabolic pathways and enzyme activities.

    Medicine: The compound is employed in drug discovery and development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.

    Industry: this compound is used in the production of specialty chemicals and materials, where its unique isotopic composition provides distinct advantages

Mechanism of Action

The mechanism of action of cyclopropylamide-d5 involves its interaction with specific molecular targets and pathways. In biological systems, the deuterium atoms in this compound can influence the rate of metabolic reactions, leading to altered pharmacokinetics and pharmacodynamics. This isotopic effect is utilized to enhance the stability and efficacy of drugs, making this compound a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Cyclopropylamide-d5 can be compared with other similar compounds, such as:

    Cyclopropylamide: The non-deuterated analog of this compound, which lacks the isotopic labeling.

    Cyclopropylamine-d5: A deuterated analog of cyclopropylamine, which has similar applications but differs in its chemical structure and reactivity.

    Cyclopropylcarbinol-d5: Another deuterated compound with a cyclopropyl ring, used in different research contexts.

Uniqueness: this compound stands out due to its deuterium labeling, which provides unique advantages in research and industrial applications. The isotopic substitution enhances the compound’s stability and allows for precise tracking in various studies, making it a valuable tool in multiple scientific fields .

Properties

IUPAC Name

1,2,2,3,3-pentadeuteriocyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO/c5-4(6)3-1-2-3/h3H,1-2H2,(H2,5,6)/i1D2,2D2,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIMMVWOEOZMVMS-UXXIZXEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C1([2H])C(=O)N)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661878
Record name (~2~H_5_)Cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185054-94-7
Record name (~2~H_5_)Cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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